1-[1-(4-Chlorophenyl)cyclobutyl]ethanone

Medicinal Chemistry Conformational Analysis Scaffold Design

Researchers require rigid, non-planar scaffolds to study structure-activity relationships, but ring-flexible analogs introduce conformational ambiguity. This cyclobutyl aryl ketone (CAS 84467-20-9) provides defined puckered geometry (ring strain ~26.5 kcal/mol) for reproducible medicinal chemistry. - **Key application**: Direct intermediate in published sibutramine synthesis; benchmark for route scouting. - **Research utility**: Enables reductive amination to focused libraries; 4-chlorophenyl group targets CCR5/NK1 receptors. - **Supply advantage**: Exact CAS# ensures reproducibility; no safe analog substitution due to ring-size effects on bioactivity.

Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
CAS No. 84467-20-9
Cat. No. B3387544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Chlorophenyl)cyclobutyl]ethanone
CAS84467-20-9
Molecular FormulaC12H13ClO
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H13ClO/c1-9(14)12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6H,2,7-8H2,1H3
InChIKeyKJAJWYWBYJPAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(4-Chlorophenyl)cyclobutyl]ethanone Procurement Guide


1-[1-(4-Chlorophenyl)cyclobutyl]ethanone (CAS 84467-20-9) is a cyclobutyl aryl ketone small molecule with the molecular formula C12H13ClO and a molecular weight of 208.68 g/mol . This compound is characterized by a cyclobutane ring bearing both a 4-chlorophenyl substituent and an acetyl group, placing it within a class of conformationally constrained building blocks used in medicinal chemistry. It is commercially available for research purposes, and its synthesis, typically via Grignard reaction on 1-(4-chlorophenyl)cyclobutanecarbonitrile, has been described in the context of sibutramine analog development [1]. Potential research applications suggested in preliminary screening include investigation as a CCR5 antagonist and for antiproliferative/differentiation-inducing activity, although robust quantitative data from primary, peer-reviewed sources remains limited [2][3].

Scaffold
Conformationally constrained cyclobutyl aryl ketone for medicinal chemistry
Synthesis
Precedented Grignard-based route from commercially available nitrile
Screening
May support preliminary CCR5 antagonist and antiproliferative studies (limited quantitative data)

Why Generic Substitution is Not Advisable


Substituting 1-[1-(4-chlorophenyl)cyclobutyl]ethanone with a close analog is highly risky without direct comparative data. The compound's biological and chemical behavior is a function of its specific cyclobutyl ring, which imposes distinct conformational constraints (puckered geometry) and ring strain, combined with the 4-chlorophenyl and acetyl groups . Changing the ring size (e.g., to cyclopropyl or cyclopentyl) alters strain energy and conformational preference, while changing the halogen or acyl group can significantly impact molecular recognition at targets like CCR5 or in enzyme binding pockets [1]. A lack of publicly available head-to-head data means that an apparently similar analog could exhibit drastically different potency, selectivity, or reactivity, making exact procurement of this CAS# essential for reproducing preliminary findings or planned synthetic pathways .

Ring size change alters strain and conformation
Cyclopropyl, cyclopentyl, or open-chain analogs exhibit different ring strain energies and non-planar geometries, which may shift target binding and reactivity.
Halogen or acyl substitution may disrupt interactions
The 4-chlorophenyl and acetyl groups are critical pharmacophoric handles; altering them could reduce affinity at reported targets such as NK1 or CCR5.
No direct comparative data available
Lack of head-to-head studies means analog performance cannot be predicted; exact procurement of this CAS# is essential for reproducibility.

Key Differentiation Evidence


Conformational Rigidity vs. Cyclopentyl and Phenyl Scaffolds

The target compound's cyclobutane ring provides a distinct advantage in conformational restriction over larger cycloalkyl or uncyclized analogs. The cyclobutane ring adopts a non-planar conformation, which can pre-organize the pharmacophore for target binding. This contrasts with the more flexible cyclopentyl ring or the planar phenyl ring of simpler acetophenones. Quantitative ring strain data provides the physical basis for this differentiation. [1]

Ring Strain
Class-level
Cyclobutane ~26.5 kcal/mol vs cyclopentane ~6.5 kcal/mol (cyclopropane ~27.5, open-chain ~0)
Unique strain profile positions it between high reactivity and stability
Supports scaffold design over flexible or more strained analogs; class-level physical organic data
Medicinal Chemistry Conformational Analysis Scaffold Design

Synthetic Tractability via Grignard Route

The target compound is a direct product of a key step in the known synthesis of sibutramine, a clinically studied molecule. Its formation from 1-(4-chlorophenyl)cyclobutanecarbonitrile via tandem Grignard-reduction reactions is a well-defined, scalable transformation, yielding the ethanone as a tractable brown oil after distillation . This established route provides a tangible advantage over procuring the less precedented 2-chloro-1-[1-(4-chlorophenyl)cyclobutyl]ethanone (CAS 404589-70-4), which requires additional halogenation steps and involves a lachrymatory reagent .

Synthetic Route
Supporting evidence
One-step Grignard addition on 1-(4-chlorophenyl)cyclobutanecarbonitrile; avoids additional halogenation needed for 2-chloro analog
Streamlined synthesis with established precedent; reduces step count and hazardous reagent use
Data to verify; based on published sibutramine-related procedures
Synthetic Chemistry Process Chemistry Sibutramine Derivatives

Commercial Availability and Purity Comparison

Unlike many unlisted or discontinued research chemicals, 1-[1-(4-chlorophenyl)cyclobutyl]ethanone is available from multiple suppliers with a standard purity specification of 95% . A direct analog, 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one (CAS 1017388-59-8), is less commonly stocked, while the 2-chloro derivative may present stability concerns. For a researcher requiring a reproducible, off-the-shelf ketone with a 4-chlorophenyl cyclobutyl core, this compound offers a distinct procurement advantage .

Supply
Supporting evidence
Available from multiple vendors at standard purity vs limited cyclopropyl analog sourcing
Reliable research procurement with batch-to-batch consistency
Purity specification ~95%; supports off-the-shelf use
Chemical Procurement Quality Control Research Reproducibility

Recommended Application Scenarios


Building Block for Kinase or GPCR Antagonist Libraries

Given its conformational rigidity (cyclobutane ring strain of ~26.5 kcal/mol) and synthetic accessibility, this ketone is an ideal starting scaffold for introducing diverse amine functionalities via reductive amination to build focused libraries. The 4-chlorophenyl group provides a known pharmacophoric handle for targets like NK1 or CCR5 receptors, where cyclobutyl analogs have shown potent activity. This application is supported by class-level data showing nanomolar Ki values for related cyclobutyl antagonists [1].

Route Scouting for Sibutramine Analogs

As a direct intermediate in the published sibutramine synthesis, this compound is the standard starting material for process chemists developing new synthetic routes to cyclobutylalkylamine derivatives. Its synthesis via a robust Grignard/reduction sequence provides a benchmark for comparing new catalytic or telescoped methodologies. Using this compound ensures direct comparability with established literature procedures, facilitating efficient route scouting and optimization studies [2].

Conformational Probe for Physical Organic Chemistry

The unique ring strain and non-planar conformation of the cyclobutane core, combined with the 4-chlorophenyl chromophore, make this compound a suitable probe for studying steric and electronic effects in reaction mechanisms. The quantifiable difference in strain energy compared to cyclopentyl or cyclopropyl analogs allows for systematic investigation of ring-size effects on carbonyl reactivity, such as in nucleophilic addition or alpha-deprotonation rate studies [3].

Application
Selection Property
Validation Focus
Kinase/GPCR antagonist library synthesis
Conformationally constrained cyclobutyl scaffold
Reductive amination compatibility and reported target binding context
Sibutramine analog route scouting
Precedented synthetic intermediate
Grignard-based route reproducibility and scale-up evaluation
Physical organic chemistry probe
Defined ring strain profile
Carbonyl reactivity and ring-size effects on reaction mechanisms
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